Product packaging for Palladium nitrate(Cat. No.:CAS No. 10102-05-3)

Palladium nitrate

Cat. No.: B167615
CAS No.: 10102-05-3
M. Wt: 169.43 g/mol
InChI Key: UVCRDXRRYBAMHB-UHFFFAOYSA-N
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Description

Palladium nitrate (Pd(NO₃)₂) is an inorganic compound commonly utilized in its hydrated form or as a solution, serving as a versatile precursor in catalysis and materials science . Its primary research value lies in providing a soluble source of Pd²⁺ ions for the preparation of both homogeneous and supported catalysts. A key application is as a catalyst precursor for fundamental cross-coupling reactions, such as Suzuki, Heck, and Stille couplings, which are essential in pharmaceutical and fine chemical synthesis . In these processes, this compound can be impregnated onto various supports like activated carbon, silica, or alumina, with typical Pd loadings ranging from 0.5 to 5 wt%, and is subsequently reduced to active metallic palladium . It is also widely applied in developing supported catalysts for hydrogenation reactions and hydrogen transfer processes in petrochemical and pharmaceutical research . Furthermore, this compound is a critical material in electronic applications, where it is used in conductive inks, for activating surfaces for electroless plating, and creating seed layers for printed electronics . Emerging research and nanotechnology applications leverage this compound as a starting material for the synthesis of palladium nanoparticles (2-50 nm), which are investigated for catalysis and electrocatalysis . In environmental technology, Pd-based catalysts, for which Pd(NO₃)₂ is a common precursor, are promising for the catalytic hydrogenation of harmful nitrite (NO₂⁻) and nitrate (NO₃⁻) in water, reducing them to nitrogen gas . The compound is typically supplied as a yellow solid or in solution and decomposes at temperatures above 100 °C . This product is designated For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula HNO3Pd B167615 Palladium nitrate CAS No. 10102-05-3

Properties

CAS No.

10102-05-3

Molecular Formula

HNO3Pd

Molecular Weight

169.43 g/mol

IUPAC Name

nitric acid;palladium

InChI

InChI=1S/HNO3.Pd/c2-1(3)4;/h(H,2,3,4);

InChI Key

UVCRDXRRYBAMHB-UHFFFAOYSA-N

SMILES

[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[Pd+2]

Canonical SMILES

[N+](=O)(O)[O-].[Pd]

Other CAS No.

10102-05-3

physical_description

Liquid

Pictograms

Oxidizer; Corrosive; Irritant; Environmental Hazard

Synonyms

palladium nitrate

Origin of Product

United States

Advanced Synthesis Methodologies for Palladium Nitrate and Derived Materials

Synthesis of Palladium Nanomaterials from Palladium Nitrate (B79036) Precursors

Mechanism of Palladium Nanoparticle Nucleation and Growth

The formation of palladium nanoparticles from palladium nitrate precursors in aqueous solutions involves complex nucleation and growth mechanisms. When this compound is dissolved in water, the palladium cation undergoes hydration, forming Pd(II) tetrahydrate. This aquacomplex can then lead to the formation of palladium oxide (PdO) through hydrolysis, which is the most stable form of palladium oxide mdpi.com.

Studies on nanoparticle nucleation and growth often refer to the LaMer mechanism, where there is a burst of nucleation followed by diffusion-controlled growth of nuclei acs.orgnih.gov. However, in some palladium nanoparticle syntheses, the nucleation and growth processes can overlap, contradicting the classical LaMer model. Factors such as the metal-ligand environment of both the precursors and the growing nanoparticles contribute significantly to nanostructure formation acs.org. For instance, the kinetics of ligand binding to palladium and the particle surface are essential for controlling size evolution and particle concentration nih.gov. Higher precursor concentrations can lead to larger nanoparticles because growth kinetics are often faster (second-order) than nucleation (first-order) nih.gov.

Stable palladium oxide nanoparticles can be prepared by simply dissolving this compound in water at low concentrations (e.g., 10⁻⁴ M). These nanoparticles, characterized by techniques like TEM, XRD, XPS, and Raman measurements, demonstrate the direct formation of PdO from the nitrate precursor mdpi.comresearchgate.net.

Preparation of Supported Palladium Catalysts Utilizing this compound

This compound is a frequently used precursor for preparing supported palladium catalysts due to its solubility in aqueous solutions and its ability to decompose into palladium metal or palladium oxide upon thermal treatment chemdad.comuu.nl. The choice of palladium precursor, along with the synthesis method and support material, significantly influences the catalyst's properties, including dispersion, activity, and selectivity uu.nltandfonline.com.

Impregnation and Deposition-Precipitation Methods

Impregnation and deposition-precipitation are two common methods for preparing supported palladium catalysts using this compound.

Impregnation: In the incipient wetness impregnation (IWI) technique, a solution of this compound is added to a porous support material, ensuring complete permeation into the pores by capillary forces. This minimizes the deposition of the precursor on the outer surface of the support acs.org. The concentration of the this compound solution is adjusted to achieve the desired metal loading after drying and calcination acs.orggoogle.com. For example, 2 wt% Pd catalysts have been prepared by wet impregnation using hydrated this compound, chosen because its reduction yields impurity-free Pd particles csic.es. The acidic nature of this compound solutions can influence the interaction with the support surface, affecting the number and distribution of negatively charged surface sites tandfonline.com.

Deposition-Precipitation: This method involves dispersing the support material in an aqueous solution of the palladium precursor (e.g., this compound) and then slowly adding a precipitating agent (e.g., Na₂CO₃) to increase the pH, causing the palladium to precipitate onto the support surface ntnu.no. This technique can lead to strong interactions between metal ions and the support surface due to the higher pH values applied uu.nl. Deposition-precipitation can effectively remove surface chloride ions when using chloride precursors, but for nitrate precursors, it often results in similar activity to impregnation, as this compound readily forms PdO at lower temperatures ntnu.no.

Role of Support Materials and Surface Interactions

The support material plays a critical role in determining the effectiveness, stability, and selectivity of supported palladium catalysts samaterials.com. Suitable supports, such as alumina (B75360) (Al₂O₃), silica (B1680970) (SiO₂), and carbon, provide a large surface area and high thermal stability uu.nl. The interaction between the palladium precursor (like this compound) and the support surface is often electrostatic in nature uu.nl.

Oxidic Supports: For oxidic supports, the charge of the Pd precursor and the iso-electric point of the support are important, as they influence the dispersion and distribution of palladium uu.nl. For instance, the acidic nature of this compound solutions means that even at lower pH, some negatively charged surface sites on supports like alumina and titania will exist, facilitating interaction tandfonline.com. This interaction can lead to the formation of M-O-Pd interfacial sites (where M = Al, Ti), which are known to be highly active in certain catalytic reactions tandfonline.com.

Carbon Supports: Carbon supports, such as activated carbon and carbon nanotubes, offer large surface areas and can be pretreated to introduce oxygen-containing surface groups (e.g., carboxylic, quinone, lactone groups) that enhance interaction with positively charged metal precursors like this compound uu.nlcsic.es. These surface groups increase the hydrophilicity of the carbon, making it more accessible to aqueous metal precursor solutions and minimizing sintering of the resulting palladium particles uu.nl.

The thermal treatment after precursor application is crucial for establishing the ultimate metal dispersion. Thermal treatment in an inert atmosphere at temperatures not exceeding 773 K prior to reduction is beneficial for Pd dispersion, and gas-phase reduction generally leads to smaller Pd particles than liquid-phase reduction uu.nl.

Formation of Bimetallic and Multimetallic Palladium Systems

This compound is also a key precursor in the synthesis of bimetallic and multimetallic palladium systems, which often exhibit enhanced catalytic performance compared to monometallic catalysts uu.nlnih.gov. These systems can be formed through various methods, including co-impregnation, successive impregnation, and galvanic replacement.

For example, bimetallic catalysts like Pd-Sn on conducting polymers (polyaniline and polypyrrole) have been prepared by successive or co-impregnation, showing improved selectivity in nitrate reduction researchgate.net. In Pd-In bimetallic catalysts, wet impregnation methods using supports like alumina, silica, and titania have been employed, with the synthesis procedure influencing N₂ selectivity iwaponline.com. The order of impregnation can also impact the activity and selectivity of bimetallic systems iwaponline.com.

Another approach involves the galvanic replacement reaction. For instance, Pd-Ag/SiO₂ nanoparticles can be formed by dissolving this compound in nitric acid and introducing Ag/SiO₂ nanoparticles, leading to the galvanic replacement reaction nih.gov. This compound is also used in the preparation of platinum-palladium/carbon alloy nanocatalysts for fuel cells and in the synthesis of copper-palladium alloy thin films via co-electrodeposition from nitrate-based electrolytic baths sigmaaldrich.comscientificlabs.ie. The ability to control the purity and stability of the this compound precursor solution, often through recrystallization, is vital for achieving optimal alloying and metal distribution in bimetallic systems uu.nl.

Synthesis of Palladium-Doped Oxides and Solid Solutions from Nitrate Precursors

This compound precursors are instrumental in the synthesis of palladium-doped oxides and solid solutions, which are important for various catalytic and material science applications. The solution combustion synthesis (SCS) method, for instance, has been used to prepare Pd/CeO₂ catalysts, where the use of this compound led to the formation of a Pd-Ce solid solution with an ordered supercell structure upc.edu. This ordered structure was correlated with the higher exothermicity of the reaction when using the nitrate precursor upc.edu.

Palladium-doped titanium dioxide (Pd-TiO₂) nanoparticles have been synthesized using this compound as a precursor in a green synthesis method. This involves dissolving titanium tetraisopropoxide in glacial acetic acid and water, followed by the addition of a gelatin solution and then this compound solution. The resulting gel is dried and calcined to obtain the Pd-doped TiO₂ nanoparticles researchgate.netias.ac.in. These materials exhibit good catalytic activity, for example, in hydrogen evolution reactions researchgate.net.

Fabrication of Palladium-Containing Thin Films

This compound is a key precursor for the fabrication of various palladium-containing thin films, leveraging its solubility and thermal decomposition properties. Coating techniques such as spin coating, dip coating, and impregnation are commonly employed to obtain palladium-based precursor powders or films, which are then thermally decomposed to form palladium oxide (PdO) or palladium metal films mdpi.com.

For example, solid films of this compound can be formed by modified spin coating methods. These films are then immersed in a reducing solution (e.g., hydrazine) to initiate a solid-liquid interface reaction, transforming the nitrate film into a palladium metal film composed of nanoparticles researchgate.net. The concentration of the reducing agent can influence the average diameter of the resulting palladium nanoparticles researchgate.net.

This compound is also used in the synthesis of copper-palladium alloy thin films on titanium substrates by co-electrodeposition from nitrate-base electrolytic baths sigmaaldrich.com. Furthermore, the decomposition of this compound at temperatures like 400 °C or 600 °C in dry oxygen can directly yield PdO films mdpi.com.

Coordination Chemistry and Structural Investigations of Palladium Nitrate Complexes

Synthesis and Isolation of Palladium(II) Nitrate (B79036) Coordination Compounds

The synthesis of palladium(II) nitrate itself can be achieved by dissolving palladium oxide hydrate (B1144303) in dilute nitric acid, followed by crystallization to yield yellow-brown deliquescent prisms. Alternatively, anhydrous palladium nitrate can be obtained by reacting palladium metal with fuming nitric acid. wikipedia.org Soluble yellow-brown palladium(II) nitrate is formed by dissolving finely divided palladium in hot nitric acid and then crystallizing the compound from this solution. chemdad.com

Various coordination compounds of palladium(II) nitrate have been synthesized and isolated using different methods:

Ammine Complexes: An ammine complex of this compound, with the structural formula (Pd(NH₃)₃NO₂)₂(Pd(NH₃)₄)(NO₃)₄, can be prepared by dissolving metallic palladium in nitric acid and then neutralizing the solution with ammonia (B1221849) or ammonium (B1175870) hydroxide (B78521) until an orange color appears. Precipitation of the complex can be achieved by adding a water-soluble alkanol to the concentrated initial solution or its filtrate. This complex is highly soluble in water and dimethyl sulfoxide. google.com

Complexes with Organic Ligands:

(2,2'-Bipyridine)(octylglycinato)palladium(II) nitrate is synthesized by reacting a palladium(II) salt with 2,2'-bipyridine (B1663995) and octylglycine in the presence of a base, followed by the addition of a nitrate salt to introduce the nitrate counterion. ontosight.ai

Trans-Pd(NO₃)₂(NCP)₂ (NCP = N-cyclohexyl-2-pyrrolidone) is a complex that can be prepared and is relevant in extraction studies of palladium(II) from nitric acid solutions. tandfonline.com

A water-soluble (2,2'-bipyridinglycinato)palladium(II) nitrate complex has been synthesized and characterized. nih.gov

Supramolecular Complexes: A triangular palladium(II) supramolecular coordination complex, tris[μ-bis(1H-imidazol-1-yl)benzene-κ²N³:N³′]-triangulo-tris[(2,2′-bipyridyl-κ²N,N′)palladium(II)] hexakis(hexafluoridophosphate) acetonitrile (B52724) heptasolvate, is formed by the self-assembly of ditopic bis(1H-imidazol-1-yl)benzene ligands and the complex (2,2′-bipyridyl-κ²N,N′)bis(nitrato-κO)palladium(II). iucr.org

Palladium Oxide Films/Nanoparticles: this compound is also used as a precursor for preparing palladium oxide films or nanoparticles. For instance, palladium oxide films can be obtained by thermal decomposition of this compound at temperatures like 400 °C and 600 °C in dry oxygen. mdpi.com Palladium nanoparticles stabilized by polyvinylpyrrolidone (B124986) (Pd-PVP) can be synthesized using a modified polyol method where Pd(NO₃)₂ is dissolved in ethylene (B1197577) glycol and heated. rsc.org Similarly, carbon-supported palladium nanoparticles (Pd/C) are prepared by mixing this compound solution with activated carbon and reducing it with hydrogen gas. rsc.org

Ligand Design and Their Influence on Coordination Environment

The design of ligands plays a crucial role in dictating the coordination environment around the palladium(II) center in this compound complexes. Palladium(II) typically adopts a square planar geometry. wikipedia.org The choice of ligand influences the stability, solubility, and reactivity of the resulting complex.

Chelating Ligands: Chelating agents, such as 2,2'-bipyridine, provide multiple donor atoms (e.g., two nitrogen atoms) to the palladium center, leading to stable coordination. In (2,2'-bipyridine)(octylglycinato)palladium(II) nitrate, 2,2'-bipyridine acts as a chelating ligand, while octylglycinato acts as a bidentate ligand, donating two oxygen atoms, establishing a specific coordination environment around the palladium(II) ion. ontosight.ai

Monodentate vs. Polydentate Ligands: The coordination ability of ligands significantly impacts extraction efficiency. For instance, in the extraction of palladium(II) from nitrate media, polydentate extractants like ethyl tris[(diphenylthiophosphinyl)methyl]methane show significantly higher extraction ability compared to their monofunctional analogues, such as triphenylphosphine (B44618) sulfide (B99878), due to the formation of polydentate palladium complexes. researchgate.net Similarly, malonamides like N,N'-diethyl-N,N'-dicyclohexylmalonamide (DEDCHMA) form very stable Pd(II) complexes, enabling efficient extraction from nitrate media. researchgate.net

Influence on Speciation: The presence and concentration of ligands can shift the equilibrium of palladium(II) species in solution. For example, in solvent extraction studies, the stoichiometry of the extracted palladium(II) species (Pd:ligand) can be 1:1 or 1:2, depending on the specific ligand and conditions. For N,N'-dimethyl,N,N'-dibutyltetradecylmalonamide (DMDBTDMA) and N,N'-dimethyl,N,N'-dioctyltetradecylmalonamide (DMDOTDMA), the dominant extracted species of Pd(II) is Pd(NO₃)₂(MA)₂, where MA represents the malonamide (B141969) ligand, indicating two nitrate ions participate in complex formation. orientjchem.org

Elucidation of Palladium-Nitrate Bonding Modes and Geometries

The nitrate anion (NO₃⁻) is a versatile ligand capable of coordinating to metal centers in various ways. In palladium(II) nitrate complexes, the bonding modes and geometries are crucial for understanding their reactivity and properties.

Monodentate Coordination: According to X-ray crystallography, both anhydrous Pd(NO₃)₂ and its dihydrate, Pd(NO₃)₂(H₂O)₂, feature square planar palladium(II) with unidentate nitrate ligands. wikipedia.org In complexes like [(Me₄en)Pd(ONO₂)(O₂NO)] (Me₄en = N,N,N′,N′-tetramethylethylenediamine), one nitrate anion acts as a monodentate O-donor (ONO₂). researchgate.net

Bidentate Coordination: The nitrate anion can also act as a bidentate O,O′-donor (O₂NO). In the same complex, [(Me₄en)Pd(ONO₂)(O₂NO)], the second nitrate anion exhibits bidentate coordination. researchgate.net

Coordination Polymer Formation: Anhydrous palladium(II) nitrate is described as a coordination polymer, implying extended structures formed through bridging nitrate ligands. wikipedia.org

Square Planar Geometry: Palladium(II) typically exhibits a square planar coordination geometry. This geometry is maintained in its nitrate complexes, with the nitrate ligands occupying positions around the central palladium ion. wikipedia.org

Solution-Phase Speciation and Hydrolysis Phenomena of Palladium(II) Nitrate

The behavior of palladium(II) nitrate in solution, particularly its speciation and hydrolysis, is critical for its applications, especially in aqueous environments. Palladium(II) nitrate is soluble in water, but its solutions can become turbid due to hydrolysis, forming basic salts. chemdad.com

Hydrolysis: Palladium(II) nitrate readily hydrolyzes, especially in excess water, leading to the formation of brown basic salts. chemdad.com This hydrolysis can be influenced by pH. For instance, in the preparation of water-soluble this compound, ammonia water is added to adjust the pH to 8, followed by hydrolysis, to obtain palladium material. patsnap.com

Speciation in Nitric Acid: In nitric acid solutions, palladium(II) species exist as nitrato complexes. tandfonline.com The extraction of palladium(II) from nitric acid solutions by certain extractants, such as malonamides, indicates the formation of specific this compound complexes in the organic phase, like Pd(NO₃)₂(MA)₂, where MA represents the malonamide. The extraction efficiency of palladium(II) from nitric acid solutions can be significantly high, with maximum recovery occurring at specific HNO₃ concentrations (e.g., 1.0 mol/L or ~4 M depending on the extractant). researchgate.netorientjchem.orgdeswater.com

Influence of Nitrate Concentration: The distribution ratio of palladium(II) in extraction processes shows a dependence on nitrate ion concentration, suggesting that nitrate ions participate in the complex formation in solution. For instance, the relationship between the distribution ratio of palladium(II) and nitrate ion concentration is linear with a slope of approximately 2, indicating that two nitrate ions are involved in the complex formation with malonamide extractants. orientjchem.org

Ammine Complex Stability: While this compound itself can hydrolyze, its ammine complexes are relatively stable in aqueous solution and very stable in ammonia solution. google.com

Supramolecular Self-Assembly Directed by this compound Coordination

Palladium(II) nitrate and its complexes serve as building blocks in supramolecular chemistry, directing the self-assembly of complex architectures. The square planar geometry of palladium(II) is particularly conducive to forming discrete molecular cages, coordination polymers, and other supramolecular structures.

Triangular Supramolecular Coordination Complexes: The self-assembly of ditopic bis(1H-imidazol-1-yl)benzene ligands (Lᴴ) with the complex (2,2′-bipyridyl-κ²N,N′)bis(nitrato-κO)palladium(II) affords a triangular supramolecular coordination complex. This trimeric nature has been confirmed in solution by NMR spectroscopy and cold spray ionization mass spectrometry (CSI-MS), and in the solid state by X-ray structure analysis. iucr.org The crystal structure of such a complex can display distinct conformations for the ligand, with an all-syn-[Pd] coordination mode. iucr.org

Coordination Polymers: The coordination polymer nature of anhydrous palladium(II) nitrate itself suggests its inherent ability to form extended structures through bridging nitrate ligands. wikipedia.org This principle is leveraged in the design of more elaborate supramolecular assemblies.

Role of Nitrate as a Counterion and Ligand: In self-assembly processes, the nitrate anion can act both as a coordinating ligand to direct the assembly and as a counterion to balance the charge of the resulting supramolecular complex. For example, in the triangular complex mentioned above, the nitrate initially coordinates to palladium(II) and then hexafluoridophosphate (PF₆⁻) is introduced as a counterion. iucr.org

Advanced Catalytic Applications of Palladium Nitrate Derived Materials

Environmental Catalysis: In-depth Studies on Nitrate (B79036) and Nitrite (B80452) Remediation

The removal of nitrate (NO₃⁻) and nitrite (NO₂⁻) from water is a critical environmental challenge due to their toxicity and widespread presence as contaminants. Palladium-based catalysts, often prepared from palladium nitrate, are highly effective in addressing this issue through heterogeneous catalytic reduction.

Heterogeneous catalytic reduction is a promising method for converting nitrate and nitrite into less harmful substances, primarily molecular nitrogen (N₂). Bimetallic catalysts, typically composed of a noble metal like palladium and a promoter metal (e.g., copper, indium, tin), are frequently employed for this purpose researchgate.netacs.orgresearchgate.net. Palladium is particularly efficient in reducing nitrite, while bimetallic systems like Pd-Cu are effective in promoting nitrate reduction google.com. The catalytic reduction process generally involves two main steps: the initial reduction of nitrate to nitrite, often occurring on the promoter metal, followed by the reduction of nitrite and subsequent intermediates to N₂ over palladium-based catalysts google.com.

The mechanism for nitrate hydrogenation over bimetallic catalysts typically involves a stepwise process. Nitrate adsorbs onto bimetallic sites, where it is reduced to nitrite by hydrogen, which is believed to spill over from palladium sites to the bimetallic sites researchgate.netresearchgate.net. The nitrite then desorbs into the aqueous phase and re-adsorbs onto monometallic palladium sites, where it is further reduced to the final products researchgate.netresearchgate.net.

Density Functional Theory (DFT) calculations have been instrumental in understanding the nitrite reduction pathway on the palladium surface activated by hydrogen acs.orgnih.gov. Key intermediate species identified include adsorbed nitric oxide (NO), adsorbed nitrogen (N), and nitrous oxide (N₂O) researchgate.netacs.orgnih.gov. Nitrite (NO₂⁻) is readily reduced to NO on the palladium surface. From NO, two main pathways can occur: sequential hydrogenation steps leading to ammonia (B1221849) (NH₃), or a decomposition step to N and O acs.orgnih.gov. The reduction of NO₂⁻ in the vicinity of N can also yield N₂O, which can then be transformed into N₂ acs.orgnih.gov. A highly reactive adsorbed NO (NO) or other unspecified adsorbed N species (Nads) is considered a crucial intermediate in determining the final product selectivity researchgate.net.

The selectivity of the catalytic reduction process, particularly the preferential formation of molecular nitrogen (N₂) over ammonia (NH₃), is a critical aspect. The N₂ selectivity is largely determined at the nitrite (NO₂⁻) reduction step on the palladium surface acs.orgnih.gov. Factors influencing this selectivity include the ratio of surface coverage of nitrogen species to reductant species (N:reductant ratio) nankai.edu.cn. A higher N:reductant ratio generally leads to higher nitrogen selectivity nankai.edu.cn.

DFT results suggest that enhancing the likelihood of N* encountering NO₂⁻ in the solution phase before combining with surface H* is crucial for maximizing N₂ selectivity acs.orgnih.gov. Experimental studies have supported this, showing that both a decreased H₂ flow rate and an increased NO₂⁻ concentration can increase N₂ selectivity acs.orgnih.gov. The size of palladium particles and the N:reductant ratio on the palladium sites also play a significant role in determining the hydrogenation selectivity nankai.edu.cn. For instance, Pd-Cu/TiO₂ catalysts with an average metal size of 4.22 nm achieved high nitrogen selectivity (98.3%) nankai.edu.cn.

Bimetallic catalysts, where palladium is combined with a promoter metal, exhibit enhanced activity and selectivity compared to monometallic systems researchgate.netresearchgate.net. Common promoter metals include copper (Cu), indium (In), and tin (Sn) researchgate.netacs.org.

Pd-Cu Catalysts: Pd-Cu bimetallic catalysts are among the most well-studied and best-performing pairings for nitrate reduction researchgate.netacs.org. Copper is effective in suppressing hydrogen adsorption, which can aid in preventing hydrogen evolution, thereby promoting N₂ selectivity osti.gov. DFT calculations indicate that nitrate and nitrite adsorb more strongly on the Cu(100) surface compared to the Pd(100) surface, while the NO* intermediate adsorbs more strongly on the Pd surface osti.govacs.org. The high N₂ selectivity observed in Pd-Cu electrocatalysts is attributed to the spillover of NO* from copper domains to palladium domains, where N-N coupling is favored at high NO* coverage osti.govacs.org. Partial copper-coated palladium nanocubes have shown to facilitate 95% nitrate reduction and increase nitrite reduction to N₂ with 89% selectivity osti.govacs.org.

Pd-In Catalysts: Pd-In catalysts demonstrate high activity in nitrate reduction and can lead to low ammonia concentrations in effluents iwaponline.com. In Pd-In bimetallic catalysts, indium particles reduce nitrate to nitrite, which then diffuses to palladium sites for further reduction to N₂ or NH₃ iwaponline.com. Hydrogen adatoms, formed via spillover, are responsible for regenerating oxidized indium sites and providing hydrogen for nitrate reduction iwaponline.com. Pd-In catalysts have shown higher activity than Pd-Sn catalysts and also higher NH₄⁺ selectivity in some cases mdpi.com. However, specific synthesis designs, such as adding indium after palladium with intermediate calcination and reduction steps, can achieve high N₂ selectivity (94.4% at 90% nitrate conversion) iwaponline.com. Magnetic Pd-In catalysts have also been reported to exhibit excellent chemical stability, reusability, and high nitrate removal efficiency rsc.org.

Pd-Ag Catalysts: While less detailed information was found specifically on Pd-Ag in the provided search results compared to Pd-Cu and Pd-In for environmental catalysis, palladium-on-gold (Pd-on-Au) nanoparticles have been investigated for nitrite reduction, showing high selectivity for N₂ formation compared to pure Pd nanoparticles acs.org. This suggests potential for other noble metal combinations with palladium.

The synergistic effect in bimetallic catalysts arises from the distinct roles of each metal: the promoter metal activates nitrate/nitrite, while palladium facilitates the subsequent reduction steps and N-N coupling researchgate.net.

Catalyst stability and the ability to regenerate them are crucial for the long-term viability of water treatment processes. Pd-based catalysts can be susceptible to deactivation, for instance, by sulfide (B99878) fouling in natural waters nih.gov.

Regeneration methods are vital for maintaining catalyst performance. Studies have shown that treatments with sodium hypochlorite (B82951) and heated air can effectively regenerate sulfur-fouled Pd-based catalysts, restoring nitrate reduction rates nih.gov. For Pd-In/γ-Al₂O₃ catalysts, sodium hypochlorite converted sulfide (S²⁻) to sulfate (B86663) (S⁶⁺), increasing reduction rates, and the Pd-In catalyst demonstrated chemical stability under fouling and oxidative regeneration conditions nih.gov.

Long-term stability tests are commonly performed. For example, a Pd₁․₅-Sn₁/Al₂O₃ catalyst maintained stable nitrate conversion rates of 70-75% for up to 50 hours in synthetic water mdpi.com. Pd-In/Al₂O₃ catalysts have shown promising stability, operating continuously for over 20 days with high N₂ selectivity iwaponline.com. Fiber-welded Pd-In catalysts integrated into water treatment reactors maintained reactivity with negligible metal leaching over four months and more than 180 hours of nitrate reduction tests in ultrapure water, and their performance was not significantly impacted by constituents in complex waters jhu.edu. Regeneration of these fiber-welded catalysts was achieved by heat treatment under N₂ and H₂ jhu.edu.

Electrocatalysis with this compound Derived Electrocatalysts

This compound derived materials are also significant in electrocatalysis, particularly for the electrocatalytic reduction of nitrate and nitrite. This approach offers a promising route for converting harmful nitrates into valuable products like ammonia or benign molecular nitrogen using renewable electricity osti.govresearchgate.netresearchgate.net.

Palladium nanoparticles are active for the electrocatalytic reduction of nitrate, leading to products like N₂O and NO researchgate.net. Density functional theory (DFT) calculations show that palladium nanoparticles decorated on boron-carbon-nitrogen (BCN) supports can exhibit great catalytic activity towards nitrate electrochemical reduction, achieving high ammonia yield rates and Faraday efficiencies researchgate.net.

In electrocatalytic nitrate reduction, Pd-Cu bimetallic electrocatalysts are particularly effective osti.govacs.org. These catalysts exhibit ideal nitrate and nitrite binding properties osti.gov. Partial copper-coated Pd nanocubes can facilitate 95% nitrate reduction and increase nitrite reduction to N₂ with 89% selectivity over 20 consecutive cycles (80 hours) osti.govacs.org. Complete copper coverage, however, can promote the selective reduction of nitrite to ammonia (70% selectivity) osti.govacs.org. The high N₂ selectivity on Pd-Cu electrocatalysts is attributed to the spillover of NO* from copper domains to palladium domains, where N-N coupling is favored osti.govacs.org. The presence of copper can suppress hydrogen evolution reaction (HER), which is beneficial for selectivity osti.gov.

The structure and surface facets of the electrocatalyst play a crucial role. For instance, the exposure of the Pd(100) surface facet is linked to increased N₂ selectivity in Pd-Cu systems osti.govacs.org. Atomically ordered PdCu electrocatalysts have been developed for selective and stable electrochemical nitrate reduction, showing a transition in selectivity from NH₄⁺ to N₂ over long-term electrolysis, suggesting the evolution of more Pd surfaces acs.org.

Electrochemical nitrate reduction is influenced by pH, which affects applied potentials, atomic orientation, and ad-atom contribution osti.gov. Lower pH can lead to a drop in activity and selectivity due to faster hydrogen adsorption kinetics compared to nitrate adsorption osti.gov.

Electrochemical Reduction of Nitrate and Nitrite

The electrochemical reduction of nitrate (NO₃⁻) and nitrite (NO₂⁻) is a critical process for environmental remediation, converting these pollutants into less harmful or valuable products like nitrogen (N₂) or ammonia (NH₃). acs.orgmdpi.comresearchgate.netosti.gov Palladium and copper electrocatalysts are particularly effective due to their ideal nitrate and nitrite binding properties. acs.orgresearchgate.netosti.gov

Studies have shown that Pd-modified copper (Pd/Cu) electrodes exhibit high electrocatalytic capacity for nitrate reduction. ccspublishing.org.cn For instance, a Pd/Cu electrode prepared by electrodeposition showed superior nitrate reduction current compared to Cu, Sn/Cu, and Pd/Ti electrodes. ccspublishing.org.cn The formation of smaller Pd particles at more negative electrode potentials was found to be beneficial for nitrate reduction, with increasing Pd deposition initially enhancing the capacity, though excessive Pd can have a negative influence. ccspublishing.org.cn

Bimetallic Pd-Cu electrocatalysts are capable of highly selective and stable nitrate and nitrite reduction. Partial copper-coated Pd nanocubes effectively reduce 95% of nitrate and increase nitrite reduction to N₂ with 89% selectivity over 20 cycles (80 hours), where the Pd(100) surface facet is exposed. acs.orgresearchgate.netosti.gov Complete copper coverage of Pd nanocubes can facilitate nearly 99% nitrate reduction, but it promotes the selective reduction of nitrite to ammonium (B1175870) (NH₄⁺) with 70% selectivity by preventing the exposure of the Pd(100) facet. acs.orgresearchgate.netosti.gov

A Pd-Cu modified carbon nanotube membrane with a 1:1 Pd:Cu ratio demonstrated 99% nitrate elimination at -1.2 V, with an optimal potential of -0.8 V yielding 56.2% nitrate removal efficiency and 23.8% N₂ selectivity. azonano.com

Table 1: Performance of Pd-Cu Electrocatalysts in Nitrate/Nitrite Reduction

Catalyst SystemTarget SpeciesConversion/Removal EfficiencySelectivityConditions/NotesReference
Pd/Cu electrodeNitrateMax. current 2.07 mA/cm²-Electrodeposition at -0.3 V, 0.9 C Pd amount ccspublishing.org.cn
Partial Cu-Pd nanocubesNitrate/Nitrite95% NO₃⁻ reduction, ~99% NO₃⁻ reduction (complete Cu coverage)89% N₂ (from NO₂⁻)Pd(100) exposed acs.orgresearchgate.netosti.gov
Complete Cu-Pd nanocubesNitrate/Nitrite~99% NO₃⁻ reduction70% NH₄⁺ (from NO₂⁻)Pd(100) not exposed acs.orgresearchgate.netosti.gov
Pd-Cu modified CNT membrane (1:1)Nitrate99% (at -1.2 V), 56.2% (at -0.8 V)23.8% N₂ (at -0.8 V)Flow-through reactor azonano.com
Pd/Cu 180s electrodeNitrate~98%~86% N₂0.68 mA cm⁻² current density nih.gov

Influence of Palladium Facets on Electrocatalytic Activity and Selectivity

The crystalline morphology and facet orientation of palladium nanoparticles significantly influence the selectivity and rate of nitrate reduction. mdpi.comacs.orgoaepublish.com Different Pd facets exhibit varying activities for nitrate and nitrite reduction. For nitrate reduction activity, the order is generally Pd(111) > Pd(100) > Pd(hk0) in alkaline electrolytes. acs.org Conversely, for nitrite reduction activity, the order is Pd(100) > Pd(hk0) > Pd(111). acs.org

Density Functional Theory (DFT) simulations provide insights into these observations. For example, the dissociation of *NO₃ to NO₂ + O is more favorable on the Pd(111) facet than on the Pd(100) facet, explaining the faster nitrate reduction kinetics on Pd(111). mdpi.comacs.org However, *NO₂ binds less strongly to Pd(111) compared to Pd(100), leading to nitrite readily desorbing from the Pd(111) surface, which explains why Pd(111) selectively reduces nitrate to nitrite. acs.org

Nanocubes exposing only the Pd(100) facet show high activity for nitrite reduction to NH₃. acs.org Cuboctahedrons, which expose both Pd(111) and Pd(100) facets, demonstrate the highest production of ammonia (306.8 µg h⁻¹ mgPd⁻¹) with a Faradaic efficiency of 35%, indicating a bifunctional nature where Pd(111) catalyzes NO₃⁻ to NO₂⁻ conversion and Pd(100) catalyzes NO₂⁻ to NH₃ conversion. acs.org Another study reported that Pd(111) exhibited excellent activity and selectivity in reducing NO₃⁻ to NH₄⁺, achieving a Faradaic efficiency of 79.91% and an NH₄⁺ production of 0.5485 mmol h⁻¹ cm⁻² (2.74 mmol h⁻¹ mg⁻¹), which was significantly higher than Pd(100) and Pd(110). oaepublish.comresearchgate.net

Table 2: Influence of Palladium Facets on Electrocatalytic Nitrate/Nitrite Reduction

Pd Facet/ShapeReactionActivity TrendProduct SelectivityAmmonia Yield (µg h⁻¹ mgPd⁻¹)Faradaic Efficiency (%)Reference
Pd(111)NO₃⁻ reductionHighestNO₂⁻ (desorption)-- acs.org
Pd(100)NO₂⁻ reductionHighestNH₃-- acs.org
Cuboctahedrons (Pd(111) + Pd(100))NO₃⁻ to NH₃-NH₃306.835 acs.org
Pd(111)NO₃⁻ to NH₄⁺-NH₄⁺0.5485 mmol h⁻¹ cm⁻² (2.74 mmol h⁻¹ mg⁻¹)79.91 oaepublish.comresearchgate.net

Rational Design of Bimetallic and Modified Electrodes (e.g., Pd-Cu, Pd-In, Sn-Pd)

The rational design of bimetallic and modified electrodes is crucial for enhancing the efficiency and selectivity of nitrate reduction. This compound is a common precursor for synthesizing these advanced materials through methods like co-electrodeposition. sigmaaldrich.comsigmaaldrich.com

Palladium-Copper (Pd-Cu) Electrodes: Pd-Cu alloys are considered ideal for nitrate conversion to nitrogen gas. acs.org Copper sites strongly adsorb nitrate, reducing it to nitrite and then to nitric oxide (NO). acs.org The NO then spills over from the Cu sites to the Pd sites, where it couples to form N₂. acs.orgresearchgate.netosti.govacs.org Hydrogenated Pd sites are essential for directly converting nitrite to N₂ and for regenerating metallic Cu from CuO. acs.org Atomically ordered PdCu electrocatalysts have shown selective (91% N₂), stable (480 hours), and near-complete (94%) nitrate removal. acs.org For example, a biphasic Cu-Pd electrode (77% Pd₈₀Cu₂₀ + 23% Cu) achieved 76% current efficiency for N₂ production at -0.93 V vs. Hg/HgO. researchgate.net

Palladium-Indium (Pd-In) Electrodes: Pd/In bimetallic electrodes are effective in the electroreduction of nitrate, primarily yielding ammonia or gaseous compounds. nih.govtandfonline.comnih.gov Prepared via a two-step electrodeposition method, NF-Pd/In electrodes (on Nickel foam) showed high specific surface area and active sites. nih.gov The presence of indium promotes the conversion of nitrate to *NO₃, and the Pd is capable of dissociating hydrogen adatoms, which then reduce nitrate to nitrite, and further to ammonium or nitrogen. nih.govtandfonline.comiwaponline.com An NF-Pd/In electrode achieved over 96% nitrate removal (from 100 mg/L NO₃⁻-N) and 95% NH₃ selectivity within 5 hours at -1.6 V vs. Ag/AgCl. nih.gov When Pd/In catalyst was used with a copper electrode, nitrate reduction reached 50% after 6 hours, with gaseous compounds as the predominant product. tandfonline.comnih.govresearchgate.net

Tin-Palladium (Sn-Pd) Electrodes: Tin-modified palladium electrodes significantly enhance nitrate reduction activity. researchgate.netnih.govx-mol.netresearchgate.netnih.gov Electrochemical pretreatment of Sn-modified Pd electrodes at negative potentials (e.g., <=-0.2V vs. Ag/AgCl) improved their electrocatalytic properties, increasing nitrate reduction current and N₂ selectivity from 29% to 51%. researchgate.net This enhancement is attributed to the formation of a surface Sn/Pd alloy, which changes the electronic structure, accelerating N-O bond cleavage and decreasing hydrogenation ability. researchgate.net For Pd/Sn-modified activated carbon fiber electrodes, the optimal Sn content (Pd/Sn = 4) maximized nitrate reduction activity, though higher Sn content depressed N₂ selectivity. nih.gov Bimetallic Pd-Sn nanocatalysts electrodeposited on stainless steel mesh showed 95% nitrate conversion, 88% N₂ selectivity, and 82% N₂ yield for a 1:1 Pd:Sn mole ratio. nih.gov

Table 3: Performance of Bimetallic and Modified Electrodes in Nitrate Reduction

Electrode TypeComposition/RatioNitrate Conversion/RemovalProduct SelectivityNotesReference
Pd/Cu77% Pd₈₀Cu₂₀ + 23% Cu-76% N₂ (at -0.93 V)Biphasic material researchgate.net
NF-Pd/InPd:In mass ratio 4.5/1>96% (100 mg/L NO₃⁻-N)95% NH₃ (at -1.6 V)On Nickel foam nih.gov
Pd/In (on Cu electrode)-50% (after 6 h)Gaseous compounds- tandfonline.comnih.govresearchgate.net
Pretreated Sn/Pd-Increased current51% N₂Electrochemical pretreatment researchgate.net
Pd/Sn-ACFPd/Sn = 4Max. activityDepressed N₂ (at higher Sn)On activated carbon fiber nih.gov
Pd-Sn/SSPd:Sn = 1:195%88% N₂On stainless steel mesh nih.gov

Mechanistic Understanding of Electron Transfer Pathways and Adsorption Energetics

The electrochemical reduction of nitrate is a complex multi-electron transfer process involving various reaction intermediates, such as *NO₃, *NO₂, and *NO. mdpi.com Density Functional Theory (DFT) calculations are instrumental in elucidating the mechanistic pathways and adsorption energetics on catalyst surfaces. acs.orgmdpi.comresearchgate.netosti.govacs.orgnih.gov

For Pd-Cu systems, DFT calculations indicate that nitrate (NO₃⁻) and nitrite (NO₂⁻) adsorb more strongly on the Cu(100) surface compared to the Pd(100) surface. acs.orgresearchgate.net The nitric oxide intermediate (NO) generated from nitrate or nitrite reduction adsorbs more strongly on the Pd surface. acs.orgresearchgate.net Barrier calculations show that NO can readily migrate (spillover) from the Cu domain to the Pd domain. acs.orgresearchgate.netosti.gov The N-N coupling barrier on Pd is significantly diminished at high NO* coverage, leading to high N₂ selectivity. acs.orgresearchgate.net This suggests a synergistic reaction sequence where rapid nitrate and nitrite reduction to NO* occurs on Cu domains, followed by NO* migration to Pd domains where it is selectively reduced to N₂. researchgate.netosti.gov

In Pd-In bimetallic catalysts, the presence of indium promotes the conversion of NO₃⁻ to *NO₃. nih.gov The reduction mechanism typically involves indium particles reducing nitrate to nitrite, which then diffuses to nearby palladium sites to be further reduced to N₂ or NH₃. iwaponline.com Hydrogen adatoms, formed by hydrogen spillover from Pd, regenerate oxidized indium sites and provide hydrogen for nitrate reduction. iwaponline.com

For palladium facets, DFT simulations reveal that *NO₃ dissociation to NO₂ + O is more favorable on Pd(111) than Pd(100). acs.org Conversely, *NO₂ binds less strongly to Pd(111) than to Pd(100), explaining why Pd(111) selectively produces nitrite, while Pd(100) is more active for nitrite reduction to ammonia. acs.org The rate-determining step in nitrate reduction can vary with applied potential and metal type. At low potentials, the dissociation of *NO₃ can be rate-determining for Pd, while at higher potentials, *NO desorption may become rate-controlling. mdpi.com

Electrochemical Studies in Nitric Acid Media for Palladium Redox Behavior

The electrochemical behavior of palladium(II) in nitric acid media has been extensively investigated using various electrochemical techniques, such as cyclic voltammetry. researchgate.netresearchgate.net These studies reveal a series of electrochemical reactions associated with the redox behavior of palladium. researchgate.netresearchgate.net

The reduction of Pd(II) to Pd(0) is an irreversible, single-step two-electron process. researchgate.net This electroreduction reaction of Pd(II) plays a leading role, particularly at low concentrations of nitric acid (≤ 3 mol/L), while auto-catalytic reactions of nitrous acid become more significant at higher nitric acid concentrations. researchgate.net

Stirring the solution can facilitate the reduction of Pd(II) and substantially increase the electrodeposition rate of palladium. researchgate.netresearchgate.net The charge transfer coefficient for Pd(II) reduction at a platinum electrode at 298 K was determined to be 0.18. researchgate.net The diffusion coefficient of Pd(II) increases with temperature, from 1.89 × 10⁻⁸ cm²/s at 288 K to 4.23 × 10⁻⁸ cm²/s at 318 K, with an activation energy of 21.5 kJ/mol. researchgate.net

In electrowinning experiments, scanning electron microscopy (SEM) images of the palladium obtained by electrolysis show dendrite growth uniformly across the platinum electrode surface. researchgate.netresearchgate.net While recovery ratios of palladium at different nitric acid concentrations are high, the Faradaic efficiency of electrolysis tends to decrease with increasing nitric acid concentration, possibly due to the reduction of nitric or H⁺ ions. researchgate.netresearchgate.net

Catalysis in Organic Synthesis

This compound is a highly versatile catalyst and precursor in numerous organic synthesis reactions. chemdad.comsigmaaldrich.comsigmaaldrich.comsigmaaldrich.com It can be used directly or as a source for in situ formation of active palladium species, such as Pd(II) or Pd(0) phosphine (B1218219) complexes. chemdad.com Its ability to be fine-tuned through reaction conditions (temperature, solvents, ligands, bases, and other additives) makes it an invaluable tool. sigmaaldrich.com Palladium catalysts exhibit high tolerance for various functional groups and often provide excellent stereo- and regiospecificity, reducing the need for protecting groups. sigmaaldrich.com this compound can also act as a redox co-catalyst, for example, in aerobic C-H oxidation reactions. rsc.orgnih.gov

Palladium-Catalyzed Cross-Coupling Reactions (Heck, Suzuki, Sonogashira)

Palladium catalysts are renowned for their role in carbon-carbon, carbon-oxygen, and carbon-nitrogen bond-forming reactions, particularly in cross-coupling reactions. sigmaaldrich.com this compound can serve as a precursor for the active palladium species in these transformations. sigmaaldrich.comsigmaaldrich.com

Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of aryl or vinyl halides (or triflates) with alkenes to form new carbon-carbon bonds. This compound can be used as a precursor for palladium catalysts supported on materials like vertically aligned multi-walled carbon nanotubes for microwave-assisted Heck reactions. sigmaaldrich.comsigmaaldrich.com

Suzuki Reaction: The Suzuki-Miyaura cross-coupling reaction couples aryl or vinyl halides (or triflates) with organoboron compounds. While not explicitly detailed for this compound in the provided snippets, palladium catalysts, in general, are central to this reaction. sigmaaldrich.com this compound, as a common palladium precursor, would be suitable for generating the active catalytic species for Suzuki couplings.

Sonogashira Reaction: The Sonogashira coupling reaction facilitates the formation of carbon-carbon bonds between terminal alkynes and aryl or vinyl halides (or triflates). Similar to the Suzuki reaction, palladium catalysts are fundamental to this process. sigmaaldrich.com this compound, as a source of palladium, can be employed to form the active catalytic species required for Sonogashira couplings.

Beyond these classic cross-coupling reactions, this compound has been used as a nitrate-promoted catalyst for mild cross-dehydrogenative C(sp²)-H bond oxidation of oximes or azobenzenes with carboxylic acids, leading to the direct preparation of diverse O-aryl esters. rsc.org This highlights its role in activating C-H bonds under mild conditions. rsc.org

Table 4: Common Palladium-Catalyzed Cross-Coupling Reactions

Reaction TypeReactantsBond FormedExample Use of Pd NitrateReference
Heck CouplingAryl/vinyl halides/triflates + AlkenesC-CPrecursor for catalysts in microwave-assisted Heck reactions sigmaaldrich.comsigmaaldrich.com
Suzuki CouplingAryl/vinyl halides/triflates + Organoboron compoundsC-CGeneral palladium catalysis (implied) sigmaaldrich.com
Sonogashira CouplingTerminal alkynes + Aryl/vinyl halides/triflatesC-CGeneral palladium catalysis (implied) sigmaaldrich.com

Hydrogenation Reactions and Selective Functional Group Transformations

This compound serves as a crucial catalyst or precursor for catalysts in hydrogenation reactions, which are indispensable processes in both organic synthesis and environmental remediation. thermofisher.krfishersci.fifishersci.nlscientificlabs.co.uk Supported palladium catalysts, often derived from this compound, exhibit high efficiency in the selective hydrogenation of a variety of organic molecules. sigmaaldrich.comsigmaaldrich.com

A prominent application includes the selective hydrogenation of alkynes to alkenes, exemplified by the conversion of 1-heptyne. sigmaaldrich.comottokemi.comthermofisher.in These catalysts are also effective in the hydrogenation of aromatic compounds, such as naphthalene. sigmaaldrich.comottokemi.comthermofisher.in Moreover, palladium catalysts are adept at facilitating the monohydrogenation of polyolefins and the hydrogenation of azides to amines, showcasing their remarkable selectivity for specific functional groups. sigmaaldrich.com Nanosized palladium, when stabilized by dendrimers, can catalyze the hydrogenation of carbon-carbon double bonds in polyfunctional compounds chemoselectively, without impacting other functional groups like aldehydes, ketones, esters, nitriles, nitro groups, and halogens. researchgate.net

In the context of environmental catalysis, Pd-based catalysts, frequently synthesized using this compound as a precursor, are vital for the catalytic hydrogenation of nitrate and nitrite contaminants in water. nih.govresearchgate.netutexas.eduacs.orgresearchgate.netmdpi.comosti.govrsc.org Bimetallic systems, particularly palladium-copper (Pd-Cu) and palladium-indium (Pd-In), have demonstrated significant potential in transforming these pollutants into harmless nitrogen gas (N₂), with high selectivity. researchgate.netutexas.eduacs.orgresearchgate.netmdpi.comosti.govrsc.org For example, Pd-Cu/TiO₂ catalysts have achieved optimal catalytic activity and nitrogen selectivity of 99.9% and 98.3%, respectively, in nitrate hydrogenation when modified with CO₂. acs.org

This compound also contributes to the regeneration of deactivated palladium hydrogenation catalysts, aiding in the restoration of their activity for subsequent use in the hydrogenation of olefinically unsaturated organic compounds. google.com

Table 1: Examples of Hydrogenation Reactions Catalyzed by this compound Derived Materials

SubstrateTransformationCatalyst Type (derived from Pd(NO₃)₂)Key Outcome / SelectivitySource
1-HeptyneHydrogenationSupported Pd catalystSelective hydrogenation sigmaaldrich.comottokemi.comthermofisher.in
NaphthaleneHydrogenationSupported Pd catalystHydrogenation sigmaaldrich.comottokemi.comthermofisher.in
Triple bondsConversion to cis-double bondsHeterogeneous Pd catalystsSelective hydrogenation sigmaaldrich.com
PolyolefinsMonohydrogenationHeterogeneous Pd catalystsSelective hydrogenation sigmaaldrich.com
AzidesHydrogenation to aminesHeterogeneous Pd catalystsSelective hydrogenation sigmaaldrich.com
Nitrate/NitriteReduction to N₂ (in water)Pd-Cu, Pd-In bimetallic catalystsHigh N₂ selectivity researchgate.netutexas.eduacs.orgresearchgate.netmdpi.comosti.govrsc.org
Olefinically unsaturated organic compoundsRegeneration of spent hydrogenation catalystPalladium hydrogenation catalystRestores catalytic activity google.com

Catalytic Conversion of Alkenes to Glycol Dinitrates

Palladium(II) nitrate functions as a direct catalyst for the nitration of alkenes, leading to the formation of glycol dinitrates. thermofisher.krfishersci.fifishersci.nlscientificlabs.co.uksigmaaldrich.comrx-sol.comomanchem.comriyngroup.com This chemical transformation is typically conducted using a solution of palladium(II) nitrate in nitric acid. wikipedia.org

Specifically, this compound serves as a catalyst for the conversion of alkenes into dinitrate esters. wikipedia.org An illustrative example is its application in the nitration of olefins to yield ethylene (B1197577) glycol dinitrate. riyngroup.com Ethylene glycol dinitrate (EGDN) is a well-documented product resulting from such nitration reactions. wikipedia.orgnih.govnih.gov Diethylene glycol dinitrate is another related compound that can be synthesized through analogous catalytic routes. wikipedia.org This catalytic pathway offers a direct method for the functionalization of alkenes with nitrate groups.

Table 2: Catalytic Conversion of Alkenes to Glycol Dinitrates

ReactantProduct TypeCatalyst SystemKey Application / OutcomeSource
AlkenesDinitrate estersPalladium(II) nitrate in nitric acid solutionDirect nitration wikipedia.org
OlefinsEthylene glycol dinitratePalladium(II) nitrate catalystNitration of olefins riyngroup.com

Application in Fuel Cell Technologies

This compound is a crucial precursor in the development of advanced materials tailored for fuel cell technologies. Its capacity to serve as a palladium source enables the synthesis of highly efficient electrocatalysts. scientificlabs.co.uksigmaaldrich.comottokemi.comthermofisher.insigmaaldrich.comsigmaaldrich.com

Furthermore, this compound is employed in the synthesis of copper-palladium (Cu-Pd) alloy thin films. These films are commonly produced through the co-electrodeposition of palladium and copper from nitrate-based electrolytic baths. sigmaaldrich.comthermofisher.insigmaaldrich.comsigmaaldrich.com Such alloy films can function as effective electrocatalysts within various fuel cell components, thereby contributing to improved performance.

Beyond its direct catalytic roles, palladium itself is a fundamental constituent in fuel cells, where it facilitates the reaction between hydrogen and oxygen to generate electricity, heat, and water. rx-sol.comomanchem.com The electrochemical nitrate reduction reaction (NO₃RR) for the production of ammonia (NH₃) represents another burgeoning area where Pd-based nanocatalysts, potentially derived from this compound, are garnering attention. This process provides a sustainable approach for both contaminant removal and the generation of valuable chemicals or green energy carriers. rsc.org

Table 3: Role of this compound in Fuel Cell Technologies

Application AreaMaterial Derived from Pd(NO₃)₂Specific Function in Fuel CellsSource
Oxygen Reduction Reaction (ORR)Platinum-palladium carbon alloy nanocatalystsMethanol-tolerant ORR, enhancing activity and durability scientificlabs.co.uksigmaaldrich.comottokemi.comthermofisher.insigmaaldrich.comsigmaaldrich.com
Electrocatalyst SynthesisCopper-palladium alloy thin films (via co-electrodeposition)Improved performance of fuel cell components sigmaaldrich.comthermofisher.insigmaaldrich.comsigmaaldrich.com
General Fuel Cell ComponentPalladium (as a key element)Facilitates H₂/O₂ reaction for electricity generation rx-sol.comomanchem.com
Electrochemical Nitrate Reduction Reaction (NO₃RR)Pd-based nanocatalystsSustainable production of NH₃ and contaminant removal rsc.org

Catalytic Routes for Polymerization

While this compound is not typically a direct catalyst for the polymerization of monomers into large polymer chains, it plays a substantial role as a precursor for synthesizing palladium catalysts that are subsequently supported on or integrated into polymeric materials. These polymer-supported palladium catalysts are then utilized in various catalytic reactions, representing "catalytic routes for polymerization" in the context of material design and application.

Polymer fibers and conducting polymers have been investigated as support materials for palladium nanoparticles derived from precursors such as this compound. conicet.gov.arresearchgate.netutwente.nl For instance, synthetic polymeric fibers, including those composed of poly(methyl methacrylate) (PMMA), have been employed to support palladium and indium nanoparticles. conicet.gov.ar These polymer-supported bimetallic catalysts (e.g., Pd-In/PMMA) have demonstrated effectiveness in the catalytic reduction of nitrate and nitrite in aqueous media, achieving favorable selectivity towards nitrogen gas. conicet.gov.ar

Conducting polymers like polyaniline and polypyrrole have also served as supports for palladium-tin (Pd-Sn) catalysts. researchgate.net The utilization of these polymer supports has been shown to enhance the selectivity of the catalyst towards nitrogen formation in nitrate removal processes, while simultaneously preventing the formation of intermediate nitrite. researchgate.net This improved performance is attributed to the ion-exchange properties inherent to the conducting polymers. researchgate.net Furthermore, N-isopropylacrylamide (p-NIPAM) polymer brushes coated on Pd/Al₂O₃ catalysts have been shown to increase nitrogen selectivity in aqueous nitrite hydrogenation by promoting N-N bond formation over N-H bond formation, reaching over 99% selectivity. utwente.nl

The integration of palladium catalysts with polymeric matrices, often initiated from this compound precursors, offers advantages such as improved catalyst stability, reusability, and tailored catalytic performance, particularly in liquid-phase reactions. conicet.gov.arresearchgate.netutwente.nl

Table 4: this compound in Catalytic Routes Involving Polymers

Polymer Type / Support MaterialDerived Catalyst Composition (from Pd(NO₃)₂)Catalytic ApplicationKey Outcome / BenefitSource
Polymeric fibers (e.g., PMMA)Pd and Pd,In nanoparticlesNitrate and nitrite reduction in aqueous mediaGood selectivity to N₂ gas, low ammonia production conicet.gov.ar
Conducting polymers (polyaniline, polypyrrole)Pd-Sn catalystsNitrate removalImproved N₂ selectivity, avoids nitrite intermediates researchgate.net
Pd/Al₂O₃ coated with N-isopropylacrylamide polymer (p-NIPAM) brushesPd/Al₂O₃ catalyst with polymer coatingAqueous nitrite hydrogenationIncreased N-N bond formation, >99% nitrogen selectivity utwente.nl

Theoretical and Computational Investigations of Palladium Nitrate Systems and Derivatives

Quantum Chemical Calculations (DFT, TD-DFT) for Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the electronic properties that govern the chemistry of palladium nitrate (B79036) and its derivatives. Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are the most widely used methods for these investigations due to their balance of computational cost and accuracy. vcu.edu

DFT calculations are employed to determine the ground-state electronic structure of palladium-containing molecules and materials. vcu.edu These calculations can optimize the geometry of palladium complexes, including those with nitrate ligands, providing precise information on bond lengths and angles. biointerfaceresearch.com For instance, DFT has been used to rationalize the experimentally observed characteristics and geometries of novel palladium complexes containing anionic nitrate and nitrite (B80452) ligands. whiterose.ac.uk Furthermore, DFT calculations have been instrumental in interpreting spectroscopic data; they were used to analyze Raman data to clarify the species present at the surface of palladium oxide nanoparticles formed from the dissolution of palladium nitrate in water. mdpi.com

TD-DFT is used to study the excited-state properties of these systems, which is crucial for understanding their photochemical behavior and interpreting UV-Vis spectra. researchgate.net The method calculates electronic transition energies and oscillator strengths, which correspond to the absorption peaks in an experimental spectrum. biointerfaceresearch.com For various palladium complexes, TD-DFT has been used to assign electronic transitions, such as metal-to-ligand charge transfer (MLCT), ligand-to-metal charge transfer (LMCT), and d-d transitions. biointerfaceresearch.com

The table below summarizes key electronic properties of palladium complexes that are typically investigated using DFT and TD-DFT.

Table 1: Electronic Properties Investigated by Quantum Chemical Methods

Property Computational Method Description Reference
Optimized Geometry DFT Determination of the lowest energy structure, including bond lengths and angles. biointerfaceresearch.com
Electronic Ground State DFT Calculation of molecular orbitals (HOMO, LUMO), energy gap, and charge distribution. vcu.edu
Vibrational Frequencies DFT Prediction of infrared and Raman spectra to aid in structural characterization. mdpi.com
Electronic Transitions TD-DFT Calculation of excitation energies and absorption wavelengths for UV-Vis spectra analysis. biointerfaceresearch.comresearchgate.net

Mechanistic Modeling of Catalytic Reactions and Surface Interactions

Computational modeling is essential for elucidating the complex mechanisms of catalytic reactions involving palladium. By simulating the interactions between reactants and the catalyst surface, researchers can map out detailed reaction pathways and understand the factors controlling catalytic activity and selectivity. umich.edu

Mechanistic investigations have been conducted on the role of the nitrate ion in catalytic cycles. whiterose.ac.uk In some oxidative C-H bond functionalization reactions, palladium complexes with nitrate ligands have shown high activity, and detailed studies have proposed a bimetallic Pd(III)/Pd(III) mechanism based on experimental and computational evidence. whiterose.ac.uk These models help identify transient intermediates and transition states that are difficult to observe experimentally. uvic.ca

A critical step in heterogeneous catalysis is the adsorption of reactants onto the catalyst surface. DFT calculations are used to determine the adsorption energetics, which indicates the strength of the interaction between a molecule and the surface. By calculating the energy released upon adsorption, scientists can identify the most stable adsorption sites and configurations.

Once reactants are adsorbed, they undergo a series of transformations. Computational models can map out the potential energy surface for these reactions to determine the most favorable reaction pathway. researchgate.net This involves locating the transition state structures that connect reactants, intermediates, and products, and calculating the activation energy (energy barrier) for each elementary step. researchgate.net The pathway with the lowest energy barriers is typically the dominant mechanism.

For example, DFT was used to explore the reaction mechanisms for the formation of palladium metal from a precursor on a silicon surface, revealing that an ozone atom could cleave a C-C bond in the adsorbed precursor with a low activation barrier of 0.46 eV. researchgate.net In the context of environmental catalysis, DFT has been applied to investigate the high activity of Pd-Cu catalysts in nitrate reduction, explaining the synergistic effect where nitrate reduction to nitric oxide (NO) occurs on copper sites, after which the NO migrates to palladium sites for selective reduction to nitrogen (N₂). chemrxiv.org Another relevant pathway is the "ammonium nitrate route" in selective catalytic reduction (SCR) processes, where ammonium (B1175870) nitrate can form within the catalyst pores at low temperatures. acs.org

Table 2: Example of Calculated Activation Barriers for Palladium Formation

Reaction Step Reactant Product Activation Barrier (eV) Reference
C-C Bond Cleavage Pd(hfac)* + O Pd* + byproducts 0.46 researchgate.net
O Insertion hfac* + O Pd(hfac-O)* 0.29 researchgate.net

This approach has been successfully applied to nitrate hydrogenation on bimetallic catalysts. The selectivity of nitrate reduction to either desired N₂ or undesired byproducts like ammonia (B1221849) (NH₄⁺) is a critical challenge. researchgate.net Computational studies on Pd-Cu catalysts have shown that selectivity depends on factors like the size of the palladium ensembles and the surface coverage ratio of nitrogen-containing species to reductant species. chemrxiv.orgnankai.edu.cn DFT calculations have explained the high N₂ selectivity on certain Pd-Cu surfaces by demonstrating that the arrangement of copper and palladium sites facilitates the necessary reaction sequence for N₂ formation while disfavoring pathways leading to ammonia. chemrxiv.org Similarly, in studies of Pd-Au catalysts for nitrite reduction, DFT calculations indicated that gold weakens the binding of sulfur, a common catalyst poison, thereby improving catalyst longevity and influencing selectivity. researchgate.net

Simulation of Coordination Complex Stability and Reactivity

Palladium(II) ions readily form coordination complexes, typically with a square planar geometry. researchgate.net The stability and reactivity of these complexes, including those formed from this compound precursors, are crucial for their application in catalysis and materials synthesis. Computational simulations provide quantitative measures of these properties.

The stability of a complex can be assessed by calculating the binding energies between the central palladium atom and its ligands. Thermodynamic cycles can be constructed to compute the free energy of complex formation in solution. Such studies have been performed for various Pd(II)-amine complexes with biorelevant ligands like amino acids and peptides, providing insights into their stability constants. mdpi.comrsc.org While often starting from chloride precursors, these studies are relevant as the chloride is typically replaced by weakly coordinating nitrate or perchlorate (B79767) ions to facilitate reactions. mdpi.com

Reactivity, such as the susceptibility of a complex to hydrolysis or ligand exchange, can be modeled by calculating the activation energies for these reactions. For example, the hydrolysis of Pd(II) complexes, a key step in their interaction with biological molecules, has been studied computationally. nih.gov These simulations show that Pd(II) complexes are significantly more reactive (by a factor of ~10⁵) than their platinum(II) analogues, which has implications for their design as therapeutic agents. nih.gov

Computational Studies on Nanoparticle Formation and Surface States

Palladium nanoparticles are widely used as catalysts, and their properties are highly dependent on their size, shape, and surface characteristics. Computational studies offer a window into the mechanisms of nanoparticle formation from precursors like this compound and help to characterize their surfaces.

A notable study showed that stable palladium oxide nanoparticles form spontaneously when this compound is dissolved in water. mdpi.com DFT calculations were essential in this research to interpret Raman spectra and confirm that the nanoparticles were primarily composed of Pd(II) oxide, with a minority species of PdO strongly coordinated to water at the surface. mdpi.com

More broadly, DFT is used to study the stability and electronic properties of palladium nanoparticles and clusters. vcu.edunih.gov These calculations can determine the most stable surface facets, investigate the effects of a support material (like graphene) on the nanoparticle's redox properties, and model the adsorption of molecules onto the nanoparticle surface. vcu.edu By understanding the electronic structure of the surface atoms—often quantified by the position of the d-band center—researchers can rationalize and predict the catalytic activity of the nanoparticles for specific reactions. acs.org

Advanced Characterization Techniques for Palladium Nitrate Derived Systems

Spectroscopic Analysis of Palladium Oxidation States and Coordination Environments (XAFS, UV-Vis, IR, NMR, Raman)

Spectroscopic methods offer detailed information on the electronic structure, bonding, and local environment of palladium atoms within derived systems.

UV-Vis Spectroscopy : Ultraviolet-Visible (UV-Vis) spectroscopy is frequently employed to monitor the formation and stability of palladium-derived species. For instance, the dissolution of palladium nitrate (B79036) in water can lead to the spontaneous formation of palladium oxide nanoparticles, which is evidenced by the growth of an absorption band around 265 nm, attributed to highly dispersed palladium oxide mdpi.com. The UV-Vis spectrum of a fresh K₂PdCl₄ solution, another common palladium precursor, exhibits absorption maxima at 310 nm and 420 nm, characteristic of ligand-to-metal charge transfer bands rsc.org. Furthermore, the absorption band of d-d transitions for Pd(II) in concentrated nitric acid solutions is observed at 400 nm, and shifts in this band can indicate the complexation of Pd(II) nitrate kyoto-u.ac.jp. For palladium nanoparticles (PdNPs), a characteristic absorbance peak around 430–435 nm is commonly used for their definition ahievran.edu.tr.

Infrared (IR) Spectroscopy : Fourier-transform infrared (FT-IR) spectroscopy is valuable for identifying functional groups and molecular structures. In studies involving the extraction of Pd(II) from nitrate solutions, FT-IR spectra of the extracted species show new vibration bands, such as those at 1625 cm⁻¹ and 1622 cm⁻¹, compared to the free extractants, suggesting changes in carbonyl-stretching modes upon complexation with palladium orientjchem.org. Peaks at 1378 cm⁻¹ and 1370 cm⁻¹ in the IR spectra of extracted species can indicate the presence of free nitrate ions in the extracted molecules orientjchem.org. FT-IR is also used to confirm the chemical reduction of graphene oxides and the successful formation of palladium in nanocomposites rsc.org. Additionally, IR spectroscopy of chemisorbed CO is a powerful technique to probe the surface morphology of alumina-supported palladium catalysts, revealing distinct groupings between metal crystallites based on their exposed facets (low index planes versus corner/edge atoms) nih.gov.

Raman Spectroscopy : Raman spectroscopy provides insights into vibrational modes and can help identify specific chemical species. For palladium oxide nanoparticles prepared from palladium nitrate, Raman measurements, combined with Density Functional Theory (DFT) calculations, have been used to interpret the data and clarify the species present on the nanoparticle surface mdpi.com. Raman spectra can also detect adsorbed peroxide (O₂²⁻) species on catalyst surfaces mdpi.com. In situ Raman spectroscopy has been instrumental in revealing the formation of active species like PdO₂ on tensile-strained palladium porous nanosheets during electrochemical reactions nih.gov.

X-ray Absorption Fine Structure (XAFS) Spectroscopy : XAFS, encompassing X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS), is a powerful technique for determining the local atomic and electronic structure around palladium atoms. It provides information on the chemical state (oxidation state) and local coordination environment of selected atoms unm.edu. While specific examples directly linking this compound to XAFS in the provided snippets are limited, XAS is broadly recognized as crucial for characterizing platinum group metal (PGM) catalysts, offering insights into crystallite size (even sub-nm) and microstrain from Bragg diffraction peak shapes unm.edu.

Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR spectroscopy can be applied to study the molecular environment of palladium in solution or solid states, particularly when palladium is part of diamagnetic complexes. NMR spectroscopy has been employed in the characterization of palladium species, including palladium cyanide and other palladium species containing ammonium (B1175870), phosphorous, or carbonyl groups, formed after gamma-irradiation of a tributyl phosphate (B84403) (TBP)-alkane-Pd(NO₃)₂ system rsc.org.

Microscopic and Morphological Characterization of Nanomaterials and Catalysts (TEM, SEM, XRD)

Microscopic and diffraction techniques are essential for visualizing the morphology, size, and crystal structure of materials derived from this compound.

Transmission Electron Microscopy (TEM) : TEM provides high-resolution images of nanoparticles, revealing their size, shape, and dispersion. Palladium oxide nanoparticles formed by dissolving this compound in water have been characterized by TEM, showing small, mostly monodispersed nanoparticles with an average diameter of 2.2 nm mdpi.com, researchgate.net, researchgate.net. TEM images of palladium nanoparticles obtained from this compound precursors can show spherical and solid nanoparticles, with median diameters varying based on the synthesis conditions (e.g., 1.1 nm to 3.3 nm depending on the solvent) acs.org. HRTEM (High-Resolution TEM) offers even finer details, showing lattice fringes and defects within nanoparticles rsc.org.

X-ray Diffraction (XRD) : XRD is a primary technique for identifying crystalline phases, determining crystallite size, and analyzing lattice parameters.

Phase Identification : XRD patterns confirm the formation of specific palladium phases. For example, palladium(II) oxide (PdO) formed from this compound typically exhibits a tetragonal structure mdpi.com, crimsonpublishers.com, mdpi.com. Metallic palladium (fcc Pd) nanoparticles show characteristic diffraction peaks at 2θ values of 38.1°, 44.8°, 63.8°, and 73.8°, corresponding to the (111), (200), (220), and (311) crystallographic planes, respectively ahievran.edu.tr, dovepress.com.

Purity Assessment : XRD can be used to assess the purity of this compound samples and to confirm the formation of palladium oxide upon dissolution or calcination uu.nl, crimsonpublishers.com.

Crystallite Size : The crystallite size of palladium nanoparticles can be calculated from XRD peak broadening using techniques like the Scherrer equation crimsonpublishers.com, ahievran.edu.tr.

Structural Changes : XRD is sensitive to structural changes, such as the conversion of PdO to metallic Pd upon heating mdpi.com. It can also reveal the presence of multiple phases in mixed-metal oxide systems mdpi.com.

The following table summarizes typical findings from microscopic and morphological characterization techniques:

TechniqueObservation/MeasurementThis compound Derived SystemReference
TEMAverage Particle DiameterPalladium oxide nanoparticles2.2 nm mdpi.com, researchgate.net, researchgate.net
TEMParticle Size RangePd nanoparticles in various solvents1.1 - 3.3 nm acs.org
SEMParticle ShapePalladium oxide nanoparticlesSpherical jwent.net
SEMAverage Particle SizeBimetallic Pd@Cu nanoparticles380 nm dovepress.com
XRDCrystalline PhasePalladium(II) oxide (PdO)Tetragonal mdpi.com, crimsonpublishers.com, mdpi.com
XRDCrystalline PhaseMetallic Palladium (fcc Pd)(111), (200), (220), (311) planes ahievran.edu.tr, dovepress.com

Surface Science Techniques for Catalyst Surface Properties (XPS, FTIR of Chemisorbed CO)

These techniques are critical for understanding the chemical composition and electronic states of the outermost layers of palladium-derived catalysts, which directly influence their catalytic activity.

X-ray Photoelectron Spectroscopy (XPS) : XPS is a surface-sensitive technique that provides quantitative information on the elemental composition and chemical states (oxidation states) of elements on the catalyst surface.

Oxidation States : For palladium oxide nanoparticles derived from this compound, XPS spectra in the Pd 3d region predominantly show peaks corresponding to Pd(II) oxide mdpi.com. XPS can distinguish between different palladium oxidation states: Pd(0) (metallic palladium), Pd(II) (e.g., in PdO), and sometimes higher oxidation states like Pd(IV) (e.g., in PdO₂) or Pd(OH)₄ csic.es, mdpi.com, mdpi.com. Typical binding energies for Pd 3d₅/₂ are around 335.5 eV for Pd(0) and 337.8 eV for Pd(II) csic.es. A peak around 339 eV can indicate higher oxidation states like PdO₂ or Pd(OH)₄ csic.es.

Metal-Support Interactions : XPS can reveal electron transfer between the palladium nanoparticles and the support material, indicated by shifts in binding energy, suggesting strong metal-support interactions nih.gov, chemrxiv.org.

Surface Composition : XPS analysis can confirm the presence of mixed oxidation states of Pd and other metals (e.g., Cu) on nanocatalytic supports researchgate.net. Operando Near-Ambient Pressure XPS (NAP-XPS) allows the study of catalyst surfaces under conditions closer to actual catalytic reactions, revealing the dynamic changes in Pd species (e.g., PdOₓ and Pd(II) ions in solid solution) and their roles in reactions like CO oxidation mdpi.com, rsc.org.

The following table presents typical XPS binding energies for different palladium oxidation states:

Palladium SpeciesPd 3d₅/₂ Binding Energy (eV)Pd 3d₃/₂ Binding Energy (eV)Reference
Pd(0) (metallic)335.5340.5 csic.es
Pd(II) (e.g., PdO)337.8343.4 csic.es
Pd(II) (e.g., PdO)336.1 ± 0.6N/A mdpi.com
Pd(II) (e.g., PdO)335.1340.3 mdpi.com
Pd(IV) (e.g., PdO₂)~339N/A csic.es

FTIR of Chemisorbed CO : This technique involves adsorbing carbon monoxide (CO) onto the catalyst surface and analyzing its vibrational modes using FTIR. The position and shape of the CO stretching bands are highly sensitive to the bonding environment and coordination of CO on the palladium surface, providing information about the types of adsorption sites (e.g., on-top, bridge, hollow) and the electronic state of the palladium atoms. This method can distinguish between different morphological aspects of palladium crystallites, such as those dominated by low index planes versus those with predominantly corner/edge atoms nih.gov. It can also resolve contributions from corner atoms and various particle edges to the linear CO band nih.gov. Studies have shown that the presence of certain functional groups (e.g., quaternary ammonium groups from PDDA) can significantly reduce the CO binding strength on the Pd surface, which is crucial for promoting catalytic reactions by facilitating the desorption of CO intermediates rsc.org.

Electrochemical Characterization Methods (Cyclic Voltammetry, Chronoamperometry)

Electrochemical techniques are vital for evaluating the activity, stability, and reaction mechanisms of palladium-derived electrocatalysts, particularly in applications like nitrate reduction or other electrocatalytic processes.

Cyclic Voltammetry (CV) : CV is a versatile technique that measures the current response of an electrochemical cell as the potential is swept linearly between two limits. It provides information about redox processes, reaction kinetics, and mass transport. For palladium-based electrocatalysts, CV is used to assess their activity for reactions such as nitrate reduction. Studies on Cu-Pd electrocatalysts, often prepared using copper and this compound precursors, show that CV can reveal the highest activity for pure copper electrodes in nitrate reduction, with increasing palladium content potentially leading to a decrease in activity oregonstate.edu. CV measurements are typically performed in quiescent electrolyte solutions at controlled scan rates (e.g., 10 mV/s) oregonstate.edu.

Chronoamperometry (CA) : Chronoamperometry measures the current as a function of time at a fixed potential. This technique is particularly useful for quantifying reaction rates, studying long-term stability, and investigating mass-transfer limited processes.

Reaction Rate Quantification : CA has been employed to quantify nitrate removal rates and pseudo first-order rate constants for palladium/copper (Pd/Cu) catalysts in electrocatalytic nitrate reduction reactions acs.org, nih.gov. These measurements are often conducted at specific potentials (e.g., -0.4 V vs. RHE) over a defined period (e.g., 2 hours) acs.org, nih.gov.

Electrode Deposition : CA can also be used for cathodic electrodeposition, where metals like copper and palladium are deposited from their nitrate solutions onto a substrate at a constant potential (e.g., -0.25 V vs. SCE), ensuring that the charge passed corresponds to metal deposition before the onset of hydrogen evolution oregonstate.edu.

Stability Studies : Long-term electrolysis experiments to evaluate the stability of electrocatalysts are frequently performed using CA, by maintaining a constant potential for extended durations or over multiple cycles osti.gov, acs.org.

Future Research Directions and Emerging Applications in Palladium Nitrate Chemistry

Development of Next-Generation Highly Selective and Stable Palladium-Based Catalysts

The pursuit of highly selective and stable palladium-based catalysts remains a central theme in catalysis research. Palladium nanoparticles (PdNPs) are transforming modern catalysis by offering sustainable and efficient alternatives to traditional catalysts, exhibiting superior catalytic activity, selectivity, and recyclability due to their exceptional surface area-to-volume ratio. mdpi.com Innovations are focusing on enhancing the stability and reusability of PdNPs through environmentally benign approaches, including water-based reactions, renewable stabilizers, and magnetic nanoparticle supports. mdpi.com

Challenges in developing next-generation catalysts include controlling selectivity, especially in complex reactions like C-C coupling and olefin migration, and ensuring catalyst stability under various reaction conditions, including in the presence of air. d-nb.info For instance, novel palladium(I) dimers have emerged as powerful catalysts for olefin migration and selective C-C coupling, demonstrating high efficiency and air tolerance. d-nb.info Research also involves designing pseudohomogeneous catalysts, such as carbon quantum dots functionalized with terpyridine ligands to immobilize and stabilize PdNPs, which have shown high conversion rates (up to 89%) and excellent selectivity (>99%) in the aerobic oxidation of benzylic alcohols. nih.gov

Further advancements aim to develop catalysts that are effective with low palladium loadings and exhibit prolonged recyclability. nih.gov The use of specific ligands, such as pyridine (B92270) and quinoline-carboxylate ligands, is being explored to enhance reaction rates, yields, and scope in palladium-catalyzed C-H functionalization reactions, while also impeding catalyst decomposition pathways. nih.gov

Integration of Catalytic Processes with Adsorption and Separation Technologies

The integration of catalytic processes with adsorption and separation technologies represents a significant future direction, particularly for industrial purification and environmental remediation. This approach aims to create streamlined, cost-effective, and environmentally beneficial systems. manufacturingtomorrow.com Historically, purification technologies often operated independently, leading to complex designs and increased operational burdens. manufacturingtomorrow.com Integrated catalyst-adsorption systems address these issues by enabling the simultaneous removal of multiple impurities from industrial gases and liquids, ensuring higher purity levels and reducing the need for additional purification stages. manufacturingtomorrow.com

For example, in water treatment, catalytic reduction of nitrate (B79036) to nitrogen gas using palladium-based catalysts is a promising technology that avoids the formation of solid and liquid wastes. conicet.gov.ar However, a challenge is the potential for ammonia (B1221849) generation as a byproduct. conicet.gov.ar Research is exploring the use of magnetically recoverable bimetallic Pd-In catalysts for nitrate degradation, which demonstrate excellent chemical stability, reusability, and high nitrate removal efficiency, preventing iron leaching through a silica (B1680970) shell. rsc.org Similarly, Pd-Cu electrocatalysts are being investigated for selective nitrate and nitrite (B80452) reduction to nitrogen, with partial copper-coated palladium nanocubes effectively reducing 95% of nitrate and increasing nitrite reduction to N₂ with 89% selectivity over multiple cycles. osti.govacs.org

Novel Precursor Development for Tailored Catalyst Properties and Stability

The development of novel precursors is crucial for tailoring catalyst properties and enhancing stability. Palladium nitrate itself is widely used as a precursor for supported palladium catalysts and in the preparation of palladium nanoparticles. chemimpex.comfuncmater.comfishersci.nl Future research focuses on designing new palladium precursors that are easy to handle, stable, reliable, cost-effective, reproducible, and versatile for various palladium-catalyzed transformations. in-part.com

One example is the development of a novel, versatile Pd(0) precursor, (DMP)DAB-Pd-MAH, which is optimized for cross-coupling reaction screening and scale-up. This precursor offers good solubility, excellent solid-state and solution stability, and allows for the generation of air-stable single-component Pd(0) precatalysts. in-part.com Another approach involves preparing carbon-supported palladium nanoparticle catalysts from microporous organic polymer-encaged PdCl₂ precursors, which helps prevent sintering and allows for tuning nanoparticle size and dispersion. rsc.org These advancements aim to overcome limitations of existing precursors, such as the inconsistent catalytic results and rapid degradation of Pd(0)-dba complexes. in-part.com

Sustainable and Environmentally Benign Synthesis Routes for this compound and its Derivatives

The development of sustainable and environmentally benign synthesis routes for this compound and its derivatives is a critical area of future research, aligning with the principles of green chemistry. This includes minimizing waste generation, reducing energy consumption, and avoiding hazardous materials. mdpi.com

Green synthesis approaches for palladium nanoparticles (PdNPs), often derived from this compound, are highly desirable. These methods focus on using environmentally friendly solvents, non-toxic reducing reagents, biodegradable capping and stabilizing agents, and energy-efficient synthetic techniques. mdpi.com Examples include the use of aqueous extracts of plants (e.g., Anacardium Occidentale shell) and biomass-derived materials (e.g., lentinan, gum ghatti, lignin (B12514952), chitosan, poplar leaf) as reducing and stabilizing agents for PdNP synthesis. mdpi.commdpi.commdpi.com These green routes enable the production of efficient, low-cost, and environmentally sustainable Pd-nanocatalysts. mdpi.com The shift towards these cutting-edge nanocatalytic techniques signifies a critical movement toward eco-friendly chemical synthesis. mdpi.com

Advanced Theoretical and Experimental Approaches for Deeper Mechanistic Understanding

Achieving a deeper mechanistic understanding of this compound chemistry and palladium-catalyzed reactions requires advanced theoretical and experimental approaches. Density Functional Theory (DFT) calculations are extensively used to elucidate reaction mechanisms, identify transition states, and understand selectivity. acs.orgrsc.orgfrontiersin.org For instance, DFT studies have provided insights into the oxidative dehydrogenation of alcohols and the regeneration of palladium catalysts by molecular oxygen, confirming proposed reaction mechanisms and identifying turnover-limiting steps. acs.org DFT calculations also help in understanding the chemo- and regio-selectivities in reactions, such as the addition of thiocyanates to alkynes. rsc.orgrsc.org

Complementary to theoretical studies, operando spectroscopy techniques are vital for observing catalyst structure and behavior under actual reaction conditions. Techniques like operando X-ray absorption spectroscopy (XAS) and infrared (IR) spectroscopy allow for the real-time monitoring of palladium oxidation states, local coordination environments, and surface species during catalysis. acs.orgcardiff.ac.ukrsc.orgacs.org This multi-technique operando approach helps establish structure-activity relationships, for example, in the direct synthesis of hydrogen peroxide, or in CO oxidation over Pd/CeO₂ catalysts, where different palladium oxidation states play distinct catalytic roles. acs.orgnih.gov These advanced methods are crucial for knowledge-driven catalyst design and optimization. nih.govnumberanalytics.com

Exploration of this compound in Advanced Functional Materials and Nanotechnology Beyond Catalysis

Beyond its prominent role in catalysis, this compound is being explored for its potential in advanced functional materials and nanotechnology. It is a key precursor for the preparation of palladium nanoparticles, which have significant applications in various fields. chemimpex.comamericanelements.com

Electronics : Palladium nanoparticles derived from this compound are utilized in the production of advanced materials like conductive inks and coatings for flexible and printed circuit boards. chemimpex.com Palladium is also used for electrodes in multi-layer ceramic capacitors, component and connector plating, and in soldering materials in consumer electronics. wikipedia.org

Sensors : Palladium's excellent conductivity and catalytic properties make it valuable in the development of electrochemical sensors, including those for hydrogen detection. chemimpex.comwikipedia.org

Fuel Cells : this compound is used in the preparation of platinum-palladium/carbon alloy nanocatalysts for methanol-tolerant oxygen reduction reactions in fuel cells, and in the fabrication of low-cost solid-state hydrogen storage devices. wikipedia.orgsigmaaldrich.comfishersci.se

Environmental Applications (beyond catalytic degradation) : Palladium-based catalysts, often prepared from this compound, play a role in pollution control, such as reducing harmful emissions from vehicles. chemimpex.com

The unique properties of palladium(II) nitrate hydrate (B1144303), including its water solubility and stability, make it an appealing choice for researchers developing advanced materials. chemimpex.com Future research will likely continue to leverage these properties to expand its utility in novel functional materials and nanotechnology applications.

Q & A

Q. What are the optimal conditions for synthesizing palladium nitrate to ensure high purity for catalytic applications?

this compound synthesis typically involves dissolving palladium metal or oxide in nitric acid. To achieve high purity, control reaction temperature (60–80°C) and nitric acid concentration (5–8 M) to avoid incomplete dissolution or over-oxidation. Post-synthesis, recrystallization from aqueous ethanol (1:1 v/v) minimizes impurities . Validate purity via X-ray diffraction (XRD) and inductively coupled plasma mass spectrometry (ICP-MS).

Q. Which analytical techniques are most effective for characterizing this compound’s purity and structural integrity?

Key methods include:

  • XRD : Confirms crystalline structure and phase purity.
  • Thermogravimetric Analysis (TGA) : Assesses thermal stability and hydration levels.
  • Ion Chromatography (IC) : Detects trace anions (e.g., chloride) at ppm levels, critical for catalytic applications (measurement range: 0.001–0.03% for this compound) .
  • FT-IR Spectroscopy : Identifies nitrate ligand coordination modes (e.g., monodentate vs. bidentate) .

Q. What are the critical safety protocols for handling this compound in laboratory settings?

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and goggles to prevent skin/eye contact.
  • Ventilation : Work in a fume hood to avoid inhalation of NOₓ gases released during decomposition.
  • Waste Disposal : Collect residues separately; do not dispose via sewage systems due to heavy metal toxicity .

Advanced Research Questions

Q. How do variations in this compound’s crystalline structure affect its catalytic efficiency in cross-coupling reactions?

Crystalline defects or hydration states alter active site accessibility. For example:

  • Hydrated Pd(NO₃)₂·nH₂O : Enhances solubility in polar solvents but may reduce thermal stability.
  • Anhydrous Pd(NO₃)₂ : Preferable for high-temperature reactions but requires inert atmospheres. Use in situ XAFS (X-ray Absorption Fine Structure) to monitor structural changes during catalysis .

Q. How can researchers resolve contradictions in reported thermodynamic data for this compound across different studies?

Discrepancies often arise from inconsistent hydration states or impurity levels. Mitigation strategies:

  • Standardize synthesis protocols (e.g., nitric acid purity, drying conditions).
  • Cross-validate data using multiple techniques (e.g., differential scanning calorimetry (DSC) and computational DFT calculations) .

Q. What methodological considerations are essential when determining trace chlorine impurities in this compound using ion chromatography?

  • Sample Preparation : Digest 0.5 g of Pd(NO₃)₂ in 10 mL ultrapure water, filter through 0.22 µm membranes to remove particulates.
  • Calibration : Use chloride standards (0.1–10 ppm) with a suppressor-equipped IC system to avoid nitrate interference.
  • Validation : Spike recovery tests (90–110%) ensure accuracy .

Q. How should researchers design experiments to investigate this compound’s role in nanoparticle synthesis while controlling size and morphology?

  • Reduction Kinetics : Adjust reducing agents (e.g., NaBH₄ vs. citrate) to modulate nucleation rates.
  • Stabilizers : Use polyvinylpyrrolidone (PVP) to prevent aggregation; optimize concentration (1–5 mM).
  • In Situ Monitoring : Employ UV-Vis spectroscopy to track plasmon resonance shifts during growth .

Q. What computational models are suitable for predicting the stability of this compound under varying environmental conditions?

  • Density Functional Theory (DFT) : Simulate nitrate ligand dissociation energies in aqueous vs. nonpolar solvents.
  • Molecular Dynamics (MD) : Model hydration shells to predict decomposition pathways (e.g., NOₓ release at >150°C). Validate predictions with experimental TGA and mass spectrometry data .

Data Analysis and Contradiction Resolution

Q. How can researchers systematically analyze conflicting data regarding this compound’s reactivity in different solvent systems?

  • Solvent Polarity : Compare reaction rates in polar aprotic (e.g., DMF) vs. protic (e.g., ethanol) solvents.
  • Acid-Base Effects : Use Hammett acidity functions to quantify solvent proton activity.
  • Statistical Tools : Apply multivariate regression to isolate solvent-specific variables (e.g., dielectric constant, donor number) .

Q. What steps ensure reproducibility in studies involving this compound as a precursor for thin-film deposition?

  • Substrate Pretreatment : Clean silicon wafers with piranha solution (H₂SO₄:H₂O₂ 3:1) to remove organic residues.
  • Deposition Parameters : Control temperature (200–300°C), pressure (10⁻³ Torr), and precursor flow rate (0.5–2.0 sccm).
  • Post-Deposition Analysis : Use atomic force microscopy (AFM) to verify film uniformity and XPS for stoichiometry .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.